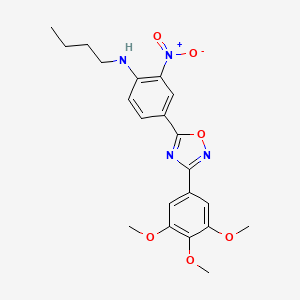
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, also known as ANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANI is a derivative of aniline and belongs to the family of oxadiazole compounds.
科学的研究の応用
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has shown potential applications in various fields of scientific research. One of the most significant applications of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is in the field of neuroscience. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to inhibit the activity of the enzyme phospholipase A2 (PLA2) in the brain, which is responsible for the release of arachidonic acid. The inhibition of PLA2 by N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to reduce the production of inflammatory mediators and protect neurons from damage caused by oxidative stress.
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has also been investigated for its potential use in cancer treatment. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This mechanism of action has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia.
作用機序
The mechanism of action of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves its ability to inhibit the activity of various enzymes in the body. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to inhibit the activity of PLA2, topoisomerase II, and protein kinase C (PKC). The inhibition of these enzymes has been shown to have various physiological effects, including the reduction of inflammation, induction of apoptosis in cancer cells, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been found to have various biochemical and physiological effects in the body. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to reduce the production of inflammatory mediators by inhibiting the activity of PLA2. This effect has been shown to be beneficial in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has also been found to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. This effect has been shown to be effective against various types of cancer cells, including breast cancer, lung cancer, and leukemia.
実験室実験の利点と制限
N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a stable compound that is easy to synthesize and purify. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also soluble in organic solvents, which makes it easy to use in various experimental setups.
However, N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline also has some limitations for lab experiments. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has low water solubility, which can limit its use in some experimental setups. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is also a relatively new compound, and its potential side effects are not yet fully understood.
将来の方向性
There are several future directions for the research on N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline. One potential direction is to investigate the use of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has been shown to have neuroprotective effects, and its ability to inhibit the activity of PLA2 could be beneficial in reducing inflammation and oxidative stress in the brain.
Another potential direction is to investigate the use of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline's ability to inhibit the activity of PLA2 could be beneficial in reducing inflammation and autoimmune responses in the body.
Conclusion
In conclusion, N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has shown significant potential in various fields of scientific research. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline's ability to inhibit the activity of various enzymes in the body has been shown to have various physiological effects, including the reduction of inflammation, induction of apoptosis in cancer cells, and modulation of neurotransmitter release. N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline has several advantages for lab experiments, but its potential side effects are not yet fully understood. Future research on N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline could lead to the development of new treatments for various diseases, including neurodegenerative and autoimmune diseases.
合成法
The synthesis of N-butyl-2-nitro-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline involves the condensation reaction between 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid and N-butyl-4-aminobenzene-1-sulfonamide. The reaction is carried out in the presence of a catalyst and a suitable solvent. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
特性
IUPAC Name |
N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O6/c1-5-6-9-22-15-8-7-13(10-16(15)25(26)27)21-23-20(24-31-21)14-11-17(28-2)19(30-4)18(12-14)29-3/h7-8,10-12,22H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXJCWOYZNPPSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C(C(=C3)OC)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

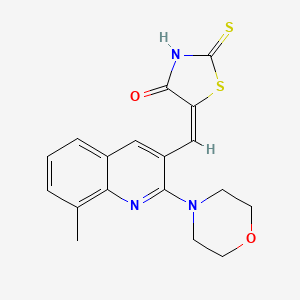
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)

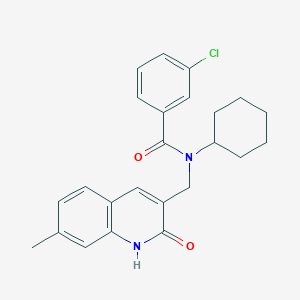
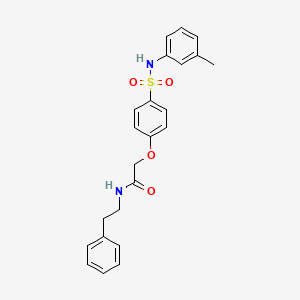

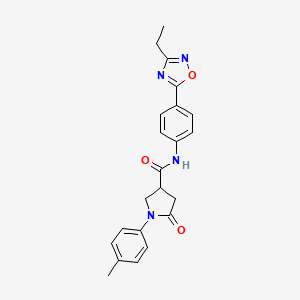

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
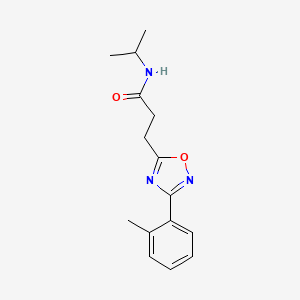

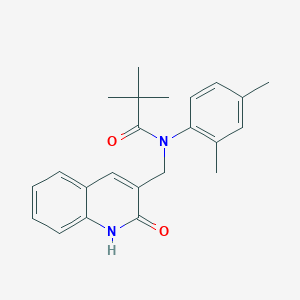
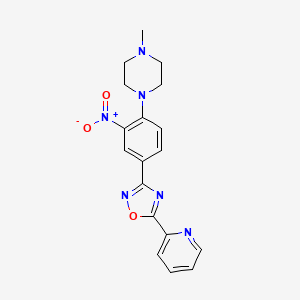
![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)